molecular formula C11H13NO2 B3131706 6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 35714-27-3

6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B3131706
CAS No.: 35714-27-3
M. Wt: 191.23 g/mol
InChI Key: SAGGRTJLERIQKK-UHFFFAOYSA-N
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Description

6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurological and cardiovascular diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-3,4-dihydroisoquinoline and methoxy-substituted benzaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a catalyst, such as an acid or base, to form the desired isoquinoline derivative.

    Cyclization: The intermediate product is then cyclized under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of 6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-1,2,3,4-tetrahydroisoquinoline
  • 2-methyl-3,4-dihydroisoquinolin-1(2H)-one
  • 6-methoxy-2-methylisoquinoline

Uniqueness

6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific substitution pattern and structural features, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.

Properties

IUPAC Name

6-methoxy-2-methyl-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-6-5-8-7-9(14-2)3-4-10(8)11(12)13/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGGRTJLERIQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-(methyloxy)-3,4-dihydro-1(2H)-isoquinolinone (5 g, 28.2 mmol) in THF (300 mL) was added NaH (1.35 g, 34.1 mmol) and the mixture was stirred for 30 min, then Mel (4.82 g, 33.87 mmol) was added. Stirring was maintained for 3 hours and then the solution was diluted with sat. NH4Cl (aq) and extracted with dichloromethane. The combined organic layer was concentrated under reduced pressure to afford 6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one(6.3 g, 100%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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